molecular formula C6H13ClNO2- B104609 Methyl 2-amino-3-methylbutanoate hydrochloride CAS No. 5619-05-6

Methyl 2-amino-3-methylbutanoate hydrochloride

Cat. No. B104609
CAS RN: 5619-05-6
M. Wt: 167.63 g/mol
InChI Key: KUGLDBMQKZTXPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as the reaction of dianions with N-silylimines, as seen in the synthesis of 3-(1-hydroxyethyl)-2-azetidinones from methyl (R)-3-hydroxybutanoate . Additionally, the enantiomerically pure 3-aminobutanoic acids can be obtained through preparative HPLC separation and subsequent chemical modifications . These methods highlight the importance of stereochemistry and the use of protective groups in the synthesis of complex molecules.

Molecular Structure Analysis

Vibrational spectroscopy and molecular docking studies have been used to analyze the structure of related compounds, such as 2-[(2-amino-6-oxo-6,9-dihydro-3H-purin-9-yl)methoxy]-3-hydroxypropyl (2S)-2-amino-3-methylbutanoate . The optimized molecular structure and vibrational frequencies were obtained theoretically, and the electronic properties were analyzed using UV-Vis spectroscopy. These techniques are crucial for understanding the molecular structure and reactivity of such compounds.

Chemical Reactions Analysis

The papers discuss various chemical reactions, including alkylation, condensation, and chlorination, to modify the structure

Scientific Research Applications

1. Synthesis and Structural Characterization

Methyl 2-amino-3-methylbutanoate hydrochloride is involved in the synthesis of structurally complex compounds. For example, it was used in the synthesis of amino acetate functionalized Schiff base organotin(IV) complexes, which have been characterized by various spectroscopic techniques and shown to be effective against human tumor cell lines (Basu Baul et al., 2009).

2. Application in Medicinal Chemistry

In medicinal chemistry, it has been utilized as a precursor for the synthesis of L-N-(pyrrole-2-carbonyl)-α-aminoacid methyl esters. These compounds exhibited preliminary antibiotic properties against various bacteria, highlighting its potential in drug development (Zeng Xiang-chao, 2006).

3. Chemical and Sensory Characteristics Study

In the field of food chemistry, derivatives of methyl 2-amino-3-methylbutanoate hydrochloride have been studied for their chemical and sensory characteristics, as seen in the investigation of ethyl 2-hydroxy-3-methylbutanoate enantiomers in wines. This research provides insights into the impact of these compounds on wine aroma (Gammacurta et al., 2018).

4. Exploration in Biochemical Studies

The compound has also been a subject of interest in biochemical studies. For instance, vibrational spectroscopy, reactive site analysis, and molecular docking studies on derivatives of methyl 2-amino-3-methylbutanoate have been conducted to explore their electronic properties and potential anti-viral activity (Rizwana et al., 2020).

5. Role in Enzymatic Reactions and Fermentation

The Ehrlich degradation pathway, which involves the enzymatic conversion of amino acids into alcohols, has been studied using derivatives of methyl 2-amino-3-methylbutanoate. This research is crucial in understanding the biochemical processes in fermented foods and beverages (Matheis et al., 2016).

Safety And Hazards

Safety information indicates that “Methyl 2-amino-3-methylbutanoate hydrochloride” may require precautionary statements and has been assigned the signal word 'Warning’ .

properties

IUPAC Name

methyl 2-amino-3-methylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-4(2)5(7)6(8)9-3;/h4-5H,7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGLDBMQKZTXPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-3-methylbutanoate hydrochloride

CAS RN

5619-05-6, 7146-15-8, 6306-52-1
Record name Valine, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5619-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5619-05-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32111
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7146-15-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22921
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6306-52-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22920
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl DL-valinate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.590
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-amino-3-methylbutanoate hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-3-methylbutanoate hydrochloride
Reactant of Route 3
Reactant of Route 3
Methyl 2-amino-3-methylbutanoate hydrochloride
Reactant of Route 4
Reactant of Route 4
Methyl 2-amino-3-methylbutanoate hydrochloride
Reactant of Route 5
Reactant of Route 5
Methyl 2-amino-3-methylbutanoate hydrochloride
Reactant of Route 6
Methyl 2-amino-3-methylbutanoate hydrochloride

Citations

For This Compound
10
Citations
X Li, Y Zhao - Acta Crystallographica Section E: Structure Reports …, 2012 - scripts.iucr.org
… To a solution of methyl 2-amino-3-methylbutanoate hydrochloride (0.8 g, 5 mmol) and triethylamine (0.5 mL) in dry methylene chloride (100 mL) was added to 3,5-dinitrobenzoyl …
Number of citations: 10 scripts.iucr.org
KS Kadam, RD Jadhav, S Kandre, T Guha… - European Journal of …, 2013 - Elsevier
… -4-carboxylic acid (3.0 g, 11.99 mmol, 1.0 equiv) in DMF (60 ml) was sequentially added HATU (6.84 g, 17.98 mmol, 1.5 equiv), methyl 2-amino-3-methylbutanoate hydrochloride (2.412 …
Number of citations: 15 www.sciencedirect.com
Q Li, H Fang, X Wang, L Hu, W Xu - European journal of medicinal …, 2009 - Elsevier
A series of aminopeptidase inhibitors with cyclic-imide scaffold are described. The biological characterization for the piperidinedione analogues revealed that most compounds …
Number of citations: 20 www.sciencedirect.com
A Leggio, EL Belsito, G De Luca, ML Di Gioia, V Leotta… - Rsc Advances, 2016 - pubs.rsc.org
… 1 mmol of 2-(S)-(4-nitrophenylsulfonamido)propanoic acid is added to 1 mmol of (S)-methyl 2-amino-3-methylbutanoate hydrochloride and 5 mmol of triethylamine (Et 3 N) in …
Number of citations: 93 pubs.rsc.org
C Colmenarez, M Acosta… - Journal of Chemical …, 2020 - journals.sagepub.com
The synthesis of five new (S)-methyl-(7-chloroquinolin-4-ylthio)acetamidoalquilate derivatives is carried out under a modified version of the Steglich esterification reaction between …
Number of citations: 8 journals.sagepub.com
X Li, J Wang, L Zhang, W Xu - Archiv der Pharmazie, 2011 - Wiley Online Library
The synthesis of a series of novel N‐α‐galloylated isoglutamic acid γ‐amide peptidomimetics is described. Their enzymatic inhibition against aminopeptidase N (APN/CD13) and matrix …
Number of citations: 12 onlinelibrary.wiley.com
GN Rajivgandhi, G Chackaravarthi… - Journal of King Saud …, 2022 - Elsevier
… phenols and flavonoid derivatives were listed below Phenol, 2,4-bis(1,1-dimethylethyl) (206.32), 1-acetyl-3-amino-4-cyano-3-pyrroline, methyl 2-amino-3-methylbutanoate hydrochloride…
Number of citations: 9 www.sciencedirect.com
GN Rajivgandhi, M Maruthupandy, JL Li, L Dong… - Materials Science and …, 2020 - Elsevier
In this study, silver nanoparticles (Ag NPs) was eco-friendly synthesized using purified flavonoid rich content of Morinda citrifolia (M. citrifolia) extract. The synthesized Ag NPs was …
Number of citations: 31 www.sciencedirect.com
M Jiang, H Yang, Q Lefebvre, J Su, H Fu - Iscience, 2018 - cell.com
Carbon-carbon double bond (C=C) formation is a crucial transformation in organic chemistry. Visible-light photoredox catalysis provides economical and sustainable opportunities for …
Number of citations: 10 www.cell.com
M Acosta, M Rodríguez, J Charris - 2019 - researchgate.net
Complete List of Authors: Colmenarez, Custodiana; Universidad Central de Venezuela Acosta, María; Universidad Central de Venezuela Rodríguez, Miguel; Universidad Central de …
Number of citations: 0 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.